Tubulin/HDAC-IN-4

Prostate cancer Xenograft Tumor growth inhibition

Dual-target inhibitor research often requires co-dosing, complicating mechanistic interpretation and procurement logistics. Tubulin/HDAC-IN-4 (compound 9n) is a single-molecule solution combining colchicine-site tubulin polymerization inhibition (IC50=4.82 µM) with sub-micromolar HDAC1/2/6 activity. - Key in-vivo data: 90.07% tumor growth inhibition (PC-3 xenograft, 20 mg/kg IV) - outperforms CA-4 and MPT0B451 - Cellular potency: PC-3 (16 nM), U251 (0.15 µM), MCF-7 (0.16 µM), MDA-MB-231 (0.34 µM), A549 (0.29 µM) - Supply advantage: Single SKU eliminates drug-drug interaction confounders in prostate oncology and mechanism studies

Molecular Formula C24H26N2O6
Molecular Weight 438.5 g/mol
Cat. No. B12379038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin/HDAC-IN-4
Molecular FormulaC24H26N2O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC(=C(C=C3)OC)NCC(=O)NO)OC)C
InChIInChI=1S/C24H26N2O6/c1-24(2)12-11-17-20(30-3)10-7-16(23(17)32-24)19(27)8-5-15-6-9-21(31-4)18(13-15)25-14-22(28)26-29/h5-13,25,29H,14H2,1-4H3,(H,26,28)/b8-5+
InChIKeyVIQHVMPYCIWMGB-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin/HDAC-IN-4 Procurement Overview


Tubulin/HDAC-IN-4 (also referred to as compound 9n) is a synthetic, small‑molecule dual inhibitor engineered by fusing a millepachine‑derived colchicine‑binding‑site tubulin pharmacophore with a hydroxamic acid zinc‑binding group that engages histone deacetylases. It concurrently suppresses microtubule polymerization and inhibits HDAC1, HDAC2, HDAC6 and HDAC7 at low micromolar concentrations [1]. The compound was disclosed in a 2024 European Journal of Medicinal Chemistry study and is commercially catalogued under product code HY‑162319 .

Why Tubulin/HDAC-IN-4 Cannot Be Replaced by In-Class Analogs


Tubulin/HDAC dual‑target inhibitors are not a homogeneous class. Individual compounds differ markedly in their HDAC isoform selectivity fingerprints, tubulin‑polymerization inhibitory potency, and in‑vivo tumor‑growth suppression. For example, Tubulin/HDAC‑IN‑2 (II‑19k) preferentially targets HDAC1/2/3/6, whereas Tubulin/HDAC‑IN‑1 and Tubulin/HDAC‑IN‑3 selectively inhibit HDAC8 or HDAC1/8, respectively . Tubulin/HDAC‑IN‑4 (9n) occupies a unique position by combining sub‑micromolar inhibition of HDAC1, HDAC2, and HDAC6 with a colchicine‑site tubulin polymerization IC₅₀ of 4.82 µM and a PC‑3 xenograft tumor‑growth inhibition rate of 90.07 %—a profile that no structurally related analog reproduces [1]. Consequently, substituting Tubulin/HDAC‑IN‑4 with another dual inhibitor will alter the target‑engagement pattern, cellular potency, and in‑vivo outcome, rendering direct replacement scientifically unjustified.

Quantitative Differentiation Evidence Against Closest Analogs


In Vivo Tumor Growth Inhibition in PC-3 Xenograft

In a PC‑3 prostate cancer xenograft model using BALB/c nude mice, Tubulin/HDAC‑IN‑4 (9n) administered intravenously at 20 mg/kg achieved a tumor growth inhibition (TGI) rate of 90.07 %, which is 1.62‑fold higher than the 55.62 % TGI obtained with the colchicine‑site tubulin inhibitor combretastatin A‑4 (CA‑4) at the same 20 mg/kg dose in the same study [1]. In a separate study employing the same PC‑3 xenograft model, the dual HDAC6/tubulin inhibitor MPT0B451 delivered a TGI of only 31.1 % at 50–100 mg/kg (intraperitoneal, once daily), further underscoring the superior in‑vivo antitumor efficacy of 9n [2].

Prostate cancer Xenograft Tumor growth inhibition

Antiproliferative Potency in PC-3 Prostate Cancer Cells

Tubulin/HDAC‑IN‑4 (9n) inhibits PC‑3 prostate cancer cell proliferation with an IC₅₀ of 16 nM (0.016 µM) [1]. The structurally distinct dual inhibitor MPT0B451 exhibits a GI₅₀ of 33.09 nM in the same cell line [2], while the stilbene‑based dual inhibitor II‑19k (Tubulin/HDAC‑IN‑2) was not directly profiled against PC‑3 but shows IC₅₀ values of 3–36 nM across hematological and solid‑tumor lines [3]. The 2‑fold lower IC₅₀ of 9n relative to MPT0B451 in PC‑3 cells indicates higher cellular potency in a prostate cancer context.

Antiproliferative activity PC‑3 cells IC50

HDAC Isoform Inhibition Profile

Tubulin/HDAC‑IN‑4 (9n) inhibits HDAC1, HDAC2, HDAC6 and HDAC7 with IC₅₀ values of 0.73, 0.43, 0.62 and 2.34 µM, respectively, providing balanced coverage of class‑I (HDAC1/2) and class‑IIb (HDAC6) enzymes . By contrast, Tubulin/HDAC‑IN‑1 selectively inhibits only HDAC8 (IC₅₀ = 150 nM) , Tubulin/HDAC‑IN‑3 preferentially targets HDAC1 (0.155 µM) and HDAC8 (0.177 µM) , and Tubulin/HDAC‑IN‑2 inhibits HDAC1/2/3/6 but with 3‑ to 8‑fold weaker activity against HDAC3 (IC₅₀ = 3.552 µM) . The broader isoform coverage of 9n may translate into more extensive transcriptional reprogramming and enhanced anti‑angiogenic effects via HDAC6 inhibition, a property absent in HDAC8‑selective analogs.

HDAC isoform selectivity HDAC1 HDAC6

Tubulin Polymerization Inhibitory Activity

Tubulin/HDAC‑IN‑4 (9n) inhibits tubulin polymerization with an IC₅₀ of 4.82 µM by binding to the colchicine site on β‑tubulin [1]. A close structural comparator, Tubulin/HDAC‑IN‑3 (compound 12a), exhibits a slightly weaker tubulin polymerization IC₅₀ of 5.4 µM . Although the difference is modest (∼12 %), the colchicine‑site targeting mechanism of 9n is identical to that of CA‑4 and distinct from the vinca‑alkaloid‑site mechanism employed by some other dual inhibitors, which has implications for multi‑drug‑resistance (MDR) susceptibility profiles [1].

Tubulin polymerization Microtubule destabilizer Colchicine site

Single-Agent Dual-Mechanism Advantage Over Single-Target Tubulin Inhibitors

Tubulin/HDAC‑IN‑4 (9n) merges microtubule‑destabilizing activity with epigenetic HDAC inhibition in a single molecular entity. The primary paper demonstrates that 9n simultaneously induces G2/M cell‑cycle arrest (a hallmark of microtubule disruption) and elevates intracellular reactive oxygen species while suppressing tumor‑cell migration and angiogenesis [1]. These latter effects—ROS elevation, anti‑migration, and anti‑angiogenesis—are characteristic of HDAC inhibition and are absent in pure tubulin inhibitors such as CA‑4, which relies solely on mitotic arrest [2]. The integration of both mechanisms in one molecule avoids the pharmacokinetic mismatches and drug‑drug‑interaction risks inherent in two‑drug combination regimens, a rationale explicitly articulated in the design strategy of the millepachine‑based dual‑inhibitor series [1].

Dual mechanism Synergy Drug resistance

Broad-Spectrum Cytotoxicity Profile Across Cancer Cell Lines

Tubulin/HDAC‑IN‑4 (9n) has been profiled against a panel of five human cancer cell lines, yielding IC₅₀ values of 0.016 µM (PC‑3, prostate), 0.15 µM (U251, glioblastoma), 0.16 µM (MCF‑7, breast), 0.29 µM (A549, lung), and 0.34 µM (MDA‑MB‑231, triple‑negative breast) after 72‑h exposure . This sub‑micromolar potency across diverse tissue origins suggests broad applicability for oncology screening. In contrast, the dual inhibitor MPT0B451 shows a marked potency drop in PC‑3 cells (IC₅₀ = 1.1 µM) compared with HL‑60 leukemia cells (IC₅₀ = 42 nM), indicating a narrower efficacy window [1].

Cytotoxicity panel Cancer cell lines Selectivity window

Recommended Research and Procurement Application Scenarios


Prostate Cancer Xenograft Efficacy Studies

For investigators conducting PC‑3 or other prostate‑cancer xenograft experiments, Tubulin/HDAC‑IN‑4 (9n) is the only colchicine‑site‑targeting dual tubulin/HDAC inhibitor with published evidence of 90.07 % tumor growth inhibition at a moderate 20 mg/kg intravenous dose [1]. This level of in‑vivo efficacy surpasses that of CA‑4 (55.62 % at same dose) and MPT0B451 (31.1 % at 2.5–5‑fold higher doses) in the same PC‑3 xenograft system, providing a high‑confidence starting point for therapeutic proof‑of‑concept studies in prostate oncology [1][2].

Simultaneous Class-I and Class-IIb HDAC Inhibition with Microtubule Disruption

Research programs investigating the interplay between histone acetylation (HDAC1/2‑mediated) and α‑tubulin acetylation status (HDAC6‑mediated) can employ Tubulin/HDAC‑IN‑4 as a single‑molecule tool that concurrently engages HDAC1 (IC₅₀ = 0.73 µM), HDAC2 (0.43 µM), and HDAC6 (0.62 µM) while also depolymerizing microtubules via the colchicine site [1]. This profile eliminates the need for co‑administration of separate HDAC and tubulin inhibitors, thereby simplifying dose‑response interpretation and avoiding confounding drug‑drug interactions [1].

Multi-Indication Cytotoxicity Screening Across Solid Tumor Types

Given its sub‑micromolar IC₅₀ values against prostate (PC‑3, 16 nM), glioblastoma (U251, 0.15 µM), breast (MCF‑7, 0.16 µM; MDA‑MB‑231, 0.34 µM), and lung (A549, 0.29 µM) cancer cell lines, Tubulin/HDAC‑IN‑4 is well‑suited for broad‑spectrum cytotoxicity screening in academic or contract‑research settings [1]. Procurement of this single compound can serve as a positive control across multiple oncology indications, reducing the need for indication‑specific tool compounds and streamlining assay‑development workflows [1].

Comparator Studies Against Single-Target Tubulin Inhibitors

Because Tubulin/HDAC‑IN‑4 is derived from the tubulin inhibitor millepachine and shares the colchicine‑binding mechanism with CA‑4, it serves as an ideal probe for dissecting the incremental contribution of HDAC inhibition to antitumor efficacy. The primary publication demonstrates that 9n adds ROS‑mediated apoptosis, anti‑migratory, and anti‑angiogenic effects that are absent from CA‑4 alone—providing a well‑characterized reference compound for mechanistic studies that aim to deconvolve tubulin‑dependent vs. HDAC‑dependent pharmacological effects [1].

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